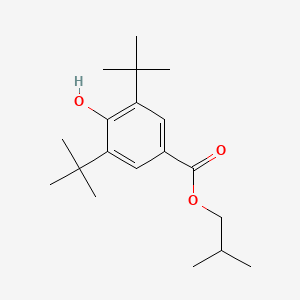

Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-methylpropyl ester

Description

Nomenclature and Structural Characterization of Benzoic Acid, 3,5-Bis(1,1-Dimethylethyl)-4-Hydroxy-, 2-Methylpropyl Ester

Systematic IUPAC Nomenclature and Synonyms

The compound’s IUPAC name follows substitutive nomenclature rules, prioritizing the benzoic acid core. The parent structure is 4-hydroxybenzoic acid , with substituents at positions 3 and 5. The 1,1-dimethylethyl (tert-butyl) groups occupy these positions, while the 2-methylpropyl (isobutyl) ester group modifies the carboxylic acid functionality.

Systematic IUPAC Name :

2-methylpropyl 3,5-di-tert-butyl-4-hydroxybenzoate

Synonyms :

- Isobutyl 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzoate

- 2-Methylpropyl ester of 3,5-di-tert-butyl-4-hydroxybenzoic acid

- CAS Registry Number: [Not listed in provided sources; analogous compounds: 1620-64-0 (ethyl ester), 67845-93-6 (hexadecyl ester)]

The naming aligns with structurally similar compounds such as ethyl 3,5-di-tert-butyl-4-hydroxybenzoate and hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate, where ester alkyl chains define the primary synonym.

Molecular Geometry and Stereochemical Considerations

The molecule exhibits a planar aromatic ring with tert-butyl groups at positions 3 and 5, creating significant steric hindrance. The ester group at position 1 adopts a conformation minimizing clashes with the ortho-substituted tert-butyl moieties.

Key Geometrical Features :

- Aromatic Ring : Distorted planar geometry due to electron-donating tert-butyl groups.

- Ester Group : The 2-methylpropyl chain adopts a staggered conformation to reduce van der Waals repulsions.

- Hydrogen Bonding : Intramolecular hydrogen bonding between the phenolic -OH and ester carbonyl oxygen stabilizes the structure.

Stereochemistry :

No chiral centers are present due to symmetry in the tert-butyl substituents and the achiral isobutyl ester.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃) :

- δ 1.45 (s, 18H) : Two tert-butyl groups (9H each).

- δ 5.20 (s, 1H) : Phenolic -OH proton, broadened due to hydrogen bonding.

- δ 2.10–2.30 (m, 1H) : Methine proton of the 2-methylpropyl group.

- δ 0.95 (d, 6H) : Methyl protons of the isobutyl ester.

¹³C NMR (100 MHz, CDCl₃) :

- δ 167.5 : Ester carbonyl carbon.

- δ 152.3 : Oxygenated aromatic carbon (C4).

- δ 34.2, 29.7 : tert-Bu carbons.

Infrared (IR) Spectroscopy Fingerprinting

Key Absorptions :

- ~3400 cm⁻¹ : Broad -OH stretch (phenolic).

- 1720 cm⁻¹ : Strong ester C=O stretch.

- 1250 cm⁻¹ : C-O ester asymmetric stretch.

- 890 cm⁻¹ : Out-of-plane C-H bending for 1,3,5-trisubstituted benzene.

Mass Spectrometric Fragmentation Patterns

EI-MS (70 eV) :

- m/z 278.4 : Molecular ion [M]⁺ (calculated for C₁₈H₂₆O₃).

- m/z 219.2 : Loss of isobutyl group ([M – C₄H₉]⁺).

- m/z 163.1 : tert-Butyl-substituted benzene fragment.

Fragmentation pathways align with analogous esters like hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate.

Table 1: Summary of Spectroscopic Data

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 1.45 (s), δ 5.20 (s) | tert-Butyl, -OH |

| ¹³C NMR | δ 167.5, δ 152.3 | Ester C=O, C4 (aromatic) |

| IR | 1720 cm⁻¹, 3400 cm⁻¹ | C=O, -OH |

| MS | m/z 278.4, 219.2 | Molecular ion, [M – C₄H₉]⁺ |

Properties

CAS No. |

67880-33-5 |

|---|---|

Molecular Formula |

C19H30O3 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

2-methylpropyl 3,5-ditert-butyl-4-hydroxybenzoate |

InChI |

InChI=1S/C19H30O3/c1-12(2)11-22-17(21)13-9-14(18(3,4)5)16(20)15(10-13)19(6,7)8/h9-10,12,20H,11H2,1-8H3 |

InChI Key |

RUXRFDVEVQNQMF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-di-tert-butylbiphenyl typically involves the Friedel-Crafts alkylation of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{C}_6\text{H}_5 + 2 (\text{CH}_3)_3\text{CCl} \xrightarrow{\text{AlCl}_3} (\text{CH}_3)_3\text{CC}_6\text{H}_4\text{C}_6\text{H}_4\text{C}(\text{CH}_3)_3 ]

Industrial Production Methods

In industrial settings, the production of 4,4’-di-tert-butylbiphenyl can be scaled up using similar Friedel-Crafts alkylation methods. The reaction is typically carried out in large reactors with efficient stirring and temperature control to ensure high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Di-tert-butylbiphenyl undergoes various types of chemical reactions, including:

Lithiation Reactions: DTBB is commonly used as a catalyst in lithiation reactions, where it facilitates the formation of organolithium compounds.

Reductive Reactions: It can also participate in reductive reactions, such as the reductive removal of protecting groups.

Common Reagents and Conditions

Lithium: Used in lithiation reactions to generate organolithium intermediates.

Tetrahydrofuran (THF): A common solvent for lithiation reactions.

Methanol or Water: Used to quench lithiation reactions and recover the desired products.

Major Products Formed

Organolithium Compounds: Formed through lithiation reactions catalyzed by DTBB.

Deprotected Alcohols, Amines, and Thiols: Obtained through reductive removal of protecting groups.

Scientific Research Applications

Antioxidant Properties

One of the primary applications of benzoic acid derivatives like BHA is their role as antioxidants. They help prevent oxidative degradation of products by scavenging free radicals. This property is particularly valuable in:

- Food Industry : Used as a food preservative to extend shelf life and maintain quality by preventing rancidity in fats and oils .

- Cosmetics : Incorporated into formulations to stabilize oils and prevent spoilage .

Applications in Plastics

Benzoic acid derivatives are widely used as stabilizers in the plastics industry. They serve multiple functions:

- Thermal Stabilizers : They help maintain the integrity of plastics during processing and end-use by preventing thermal degradation .

- Antioxidants in Polymers : These compounds inhibit oxidation processes that can lead to discoloration and loss of mechanical properties in polymers like polyethylene and polypropylene .

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Food Preservation | Antioxidant in oils and fats | Extends shelf life |

| Cosmetics | Stabilizer in creams and lotions | Prevents spoilage |

| Plastics Manufacturing | Thermal stabilizer for polymers | Maintains mechanical properties |

Pharmaceuticals

In pharmaceuticals, benzoic acid derivatives are investigated for their potential therapeutic effects:

- Antimicrobial Activity : Research indicates that these compounds may possess antimicrobial properties, making them candidates for developing new antimicrobial agents .

- Drug Formulations : Used as excipients to enhance the stability and bioavailability of active pharmaceutical ingredients.

Environmental Considerations

The environmental impact of benzoic acid derivatives has been assessed due to concerns about their persistence and accumulation in ecosystems. Studies indicate that while these compounds can remain in the environment, they do not accumulate significantly in organisms, thus posing a low risk to human health at current exposure levels .

Case Study 1: Food Preservation

In a study evaluating the effectiveness of BHA as a food preservative, it was found that incorporating BHA into oil-based products significantly reduced oxidation rates compared to controls without antioxidants. This study highlighted the importance of BHA in extending the shelf life of processed foods.

Case Study 2: Plastics Stability

Research conducted on the use of BHA in polyethylene showed that adding BHA improved the thermal stability of the polymer during processing, resulting in enhanced physical properties such as tensile strength and elongation at break.

Mechanism of Action

The mechanism of action of 4,4’-di-tert-butylbiphenyl in lithiation reactions involves the formation of a radical anion intermediate. This intermediate facilitates the transfer of lithium to the substrate, resulting in the formation of organolithium compounds. The process can be summarized as follows:

- Formation of DTBB radical anion in the presence of lithium.

- Transfer of lithium to the substrate, generating an organolithium intermediate.

- Quenching of the reaction to yield the desired product.

Comparison with Similar Compounds

Structural Insights :

- The tert-butyl groups at positions 3 and 5 provide steric hindrance, enhancing thermal stability and resistance to oxidation .

- The hydroxyl group at position 4 is critical for radical scavenging, a hallmark of antioxidant activity .

- The ester group modulates solubility and bioavailability; larger esters (e.g., octadecyl) increase lipophilicity, favoring applications in polymers, while smaller esters (e.g., methyl) are more volatile and suited for food or pharmaceutical uses .

Functional Comparisons

Antioxidant Activity

- Methyl Ester: Demonstrated significant antioxidant activity in fungal comb extracts, attributed to its ability to donate hydrogen atoms from the phenolic hydroxyl group .

- Octadecyl Ester : Used as a stabilizer in plastics to prevent oxidative degradation, though its large size limits bioavailability .

- Ethyl Ester : Intermediate lipophilicity balances solubility and persistence in industrial applications .

Biological Activity

Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-methylpropyl ester (commonly referred to as bis(2-methylpropyl) 3,5-di-tert-butyl-4-hydroxybenzoate) is a chemical compound with significant applications in various fields, particularly in the food and pharmaceutical industries. This compound is known for its antioxidant properties and potential biological activities, which are critical for understanding its utility in health and environmental contexts.

- Molecular Formula : CHO

- Molecular Weight : 278.392 g/mol

- CAS Registry Number : 70331-94-1

- IUPAC Name : this compound

Antioxidant Activity

Benzoic acid derivatives, particularly those with multiple tert-butyl groups like this compound, exhibit strong antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.

- Mechanism of Action : The antioxidant activity is primarily due to the ability of the hydroxyl group (-OH) to donate hydrogen atoms to free radicals, thereby stabilizing them. This property has been demonstrated in various studies where the compound showed significant inhibition of lipid peroxidation in biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzoic acid derivatives against a range of pathogens. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.

- Case Study : A study published in MDPI demonstrated that extracts containing benzoic acid derivatives exhibited significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be within effective ranges for clinical applications .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of benzoic acid derivatives have been explored in various cancer cell lines. Research indicates that these compounds can induce apoptosis (programmed cell death) in cancer cells.

- Research Findings : A study reported that the compound exhibited cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value indicating effective concentration levels for therapeutic use .

Table 1: Summary of Biological Activities

Table 2: Comparison of MIC Values Against Various Pathogens

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying this compound in complex matrices?

- Methodology : Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water containing 0.1% phosphoric acid. For enhanced sensitivity, employ UV detection at 280 nm (λmax for phenolic groups) or mass spectrometry (MS) in positive-ion mode . GC-MS is suitable for volatile derivatives, with quantification via peak-area normalization against internal standards (e.g., deuterated analogs) .

Q. How can researchers synthesize this compound with high purity for biological assays?

- Methodology : Optimize esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid with 2-methylpropanol using a catalytic acid (e.g., p-toluenesulfonic acid) under reflux. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by NMR (δ<sup>1</sup>H: 1.3–1.4 ppm for tert-butyl groups) and HPLC (>98% peak homogeneity) .

Q. What are the primary biological activities reported for this compound?

- Key Findings : Demonstrated antioxidant activity via radical scavenging (IC50 ~10 µM in DPPH assays) and antimicrobial effects against Gram-positive bacteria (MIC 25–50 µg/mL). Note: Discrepancies in activity may arise from assay conditions (e.g., solvent polarity, microbial strain variability) .

Advanced Research Questions

Q. How do structural modifications (e.g., ester chain length) impact its antioxidant efficacy?

- Experimental Design : Synthesize analogs with varying alkyl esters (methyl, octyl, hexadecyl) and compare their:

- Radical scavenging kinetics (stopped-flow spectroscopy).

- Partition coefficients (logP via shake-flask method).

- Cellular uptake in in vitro models (e.g., Caco-2 cells).

Longer alkyl chains (e.g., hexadecyl) enhance lipid solubility but may reduce aqueous reactivity .

Q. What degradation pathways occur under environmental or processing conditions?

- Analytical Strategy : Subject the compound to accelerated aging (70°C, 75% RH) and analyze degradation products via LC-QTOF-MS. Major pathways include:

- Hydrolysis of the ester group to form 3,5-di-tert-butyl-4-hydroxybenzoic acid.

- Oxidation of the tert-butyl groups to quinone methides.

Compare with degradation profiles of Irganox 1098, a structurally related antioxidant .

Q. How can conflicting data on its antimicrobial activity be resolved?

- Data Contradiction Analysis :

- Variable 1 : Bioassay methodology—check if studies used agar diffusion (less sensitive for lipophilic compounds) vs. broth microdilution (better for hydrophobic agents).

- Variable 2 : Solvent choice—DMSO may enhance activity compared to ethanol due to improved solubility.

- Solution : Standardize protocols using CLSI guidelines and include solubilization controls .

Q. What are the regulatory thresholds for this compound in food-contact materials?

- Compliance Testing : According to GB9685-2008 (China), the specific migration limit (SML) for PE/PP plastics is 0.3% (w/w). Validate extraction methods (10% ethanol, 40°C, 10 days) and quantify via HPLC-UV with a detection limit of 0.01 µg/mL .

Methodological Challenges and Solutions

Q. How to address low recovery rates in extraction from polymer matrices?

- Optimization Steps :

- Use pressurized solvent extraction (PSE) with toluene at 150°C.

- Spike with <sup>13</sup>C-labeled internal standard to correct for matrix effects.

- Validate recovery (85–110%) via standard addition in blank polymer samples .

Q. What strategies mitigate interference in spectroscopic analysis?

- Interference Management :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.